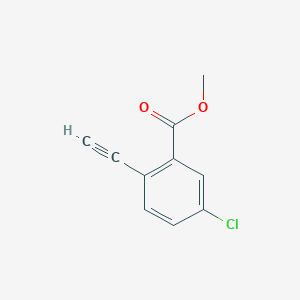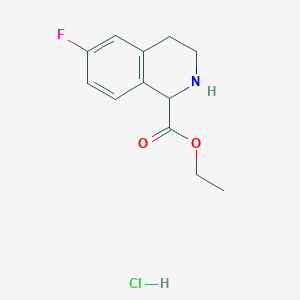![molecular formula C16H14N2S B1458199 1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1597781-23-1](/img/structure/B1458199.png)
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Vue d'ensemble
Description
The compound “1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has a cyclopentane ring, which is a type of cycloalkane . The presence of a sulfanylidene group indicates the presence of sulfur. The nitrile group (-C≡N) is a functional group commonly found in organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which are commonly used to determine the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the nitrile group might undergo hydrolysis, reduction, or other reactions. The pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a nitrile group might influence its polarity and reactivity .Applications De Recherche Scientifique
Synthesis and Crystal Structure
Studies demonstrate the synthesis and crystal structure determination of similar complex molecules, emphasizing the precision in identifying molecular configurations, bond lengths, and angles through crystallography. For instance, Moustafa and Girgis (2007) detailed the synthesis and structure determination of compounds with intricate molecular arrangements, highlighting the utility of X-ray crystallography in elucidating the structural intricacies of such molecules (A. Moustafa & A. S. Girgis, 2007).
Domino Reactions and Novel Heterocyclic Systems
Bondarenko et al. (2016) explored the synthesis of derivatives through domino reactions, leading to the creation of novel heterocyclic systems. This research illustrates the chemical versatility and potential of such compounds to form complex structures with significant synthetic interest (S. P. Bondarenko et al., 2016).
Antimicrobial and Anticancer Activities
Several studies have investigated the biological activities of similar compounds, including their potential antimicrobial and anticancer properties. For example, Elewa et al. (2021) synthesized a series of new pyridines and evaluated their antibacterial and antitumor activities, showcasing the potential therapeutic applications of such molecules (Safaa I. Elewa et al., 2021).
Fluorescence Properties
Mizuyama et al. (2008) focused on the fluorescence properties of 2-pyrone derivatives, derived from similar structural frameworks. Their work highlights the potential of these compounds in developing fluorescent materials for various applications (Naoko Mizuyama et al., 2008).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) prepared a series of novel pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, and conducted molecular docking screenings to evaluate their potential as GlcN-6-P synthase inhibitors. This study exemplifies the intersection of synthetic chemistry and computational biology in drug discovery (E. M. Flefel et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-sulfanylidene-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-10-5-2-3-6-11(10)15-13-8-4-7-12(13)14(9-17)16(19)18-15/h2-3,5-6H,4,7-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQLHHLALYUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3CCCC3=C(C(=S)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


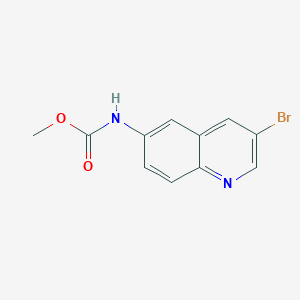
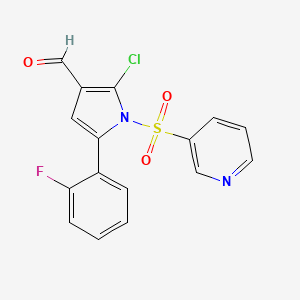
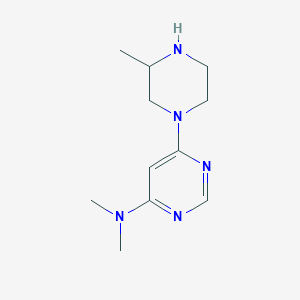


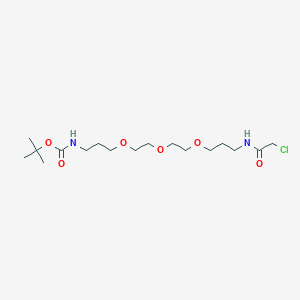
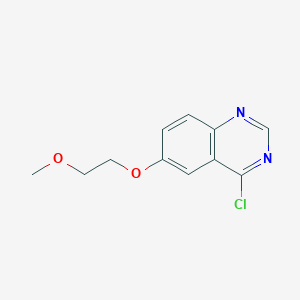
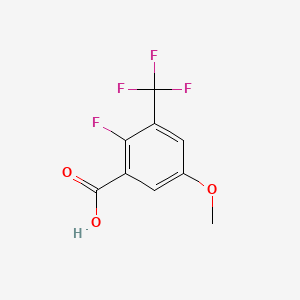
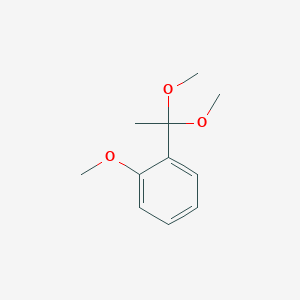
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)
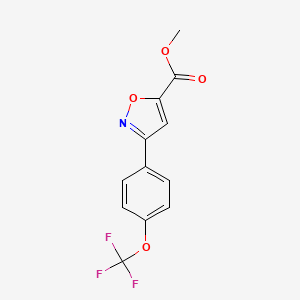
![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)
